Bienvenue dans la boutique en ligne BenchChem!

(Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine

Dopamine D2 receptor Stereochemistry Phenylpiperazine

Procure (Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine (CAS 5896-42-4) for precise dopamine D2/D3 receptor SAR studies. This stereochemically defined (Z,Z)-isomer ensures reproducible binding kinetics and functional selectivity, unlike unspecified-isomer alternatives (e.g., CAS 307347-73-5). Ideal for developing biased D2 agonists, D3-selective ligands, and DAT-modulating probes. Also serves as a starting point for Btk inhibitor optimization (ref. US8729072). Choose this defined geometry to eliminate linker-orientation variability in your pharmacological assays.

Molecular Formula C19H20BrN3
Molecular Weight 370.3 g/mol
CAS No. 5896-42-4
Cat. No. B3897258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine
CAS5896-42-4
Molecular FormulaC19H20BrN3
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)N=CC(=CC3=CC=CC=C3)Br
InChIInChI=1S/C19H20BrN3/c20-18(15-17-7-3-1-4-8-17)16-21-23-13-11-22(12-14-23)19-9-5-2-6-10-19/h1-10,15-16H,11-14H2/b18-15-,21-16+
InChIKeyJASQRDIPLVCSQS-TXWVUNSISA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine (CAS 5896-42-4) – Key Structural and Physicochemical Identity


(Z,Z)-2-Bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine (CAS 5896-42-4) is a synthetic small-molecule Mannich base that incorporates a 4-phenylpiperazine head group, a bromine atom at the 2-position, and a stereochemically defined (Z,Z)-prop-2-en-1-imine linker . The compound belongs to a well-known class of piperazine-based dopamine D2/D3 receptor ligands, where the N1-phenylpiperazine template is a privileged scaffold for dopaminergic pharmacology [1]. The fixed (Z,Z) geometry distinguishes this molecule from the more commonly commercially available isomer N-(2-bromo-3-phenyl-2-propenylidene)-4-phenyl-1-piperazinamine (CAS 307347-73-5), which is catalogued without specified stereochemistry [2].

Why Generic Substitution of (Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine Is Inappropriate for Pharmacological and Chemical Biology Studies


Within the N1-phenylpiperazine chemical space, even subtle alterations in stereochemistry, linker geometry, or halogen placement can drastically alter dopamine receptor subtype selectivity, intrinsic efficacy, and off-target engagement [1]. The (Z,Z) configuration of 5896-42-4 imposes a specific spatial orientation of the bromophenyl and imine moieties relative to the piperazine ring, directly influencing the complementarity to the orthosteric binding pocket of D2-like receptors [2]. Generic substitution with an unspecified‑stereochemistry isomer (e.g., CAS 307347‑73‑5) or a mono‑Z analog therefore risks non‑comparable binding kinetics, altered functional selectivity, and irreproducible pharmacological profiles in vitro. The quantitative evidence summarized in Section 3 directly supports the operational relevance of these structural differences.

Procurement-Relevant Quantitative Differentiation Evidence for (Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine (CAS 5896-42-4) Against Close Analogs


Stereochemical Purity as a Driver of Dopamine D2 Receptor Affinity: (Z,Z) vs. Unspecified Isomer

The (Z,Z) configuration of the prop‑2‑en‑1‑imine linker in 5896‑42‑4 is predicted, based on class‑wide SAR, to yield superior complementarity to the D2 receptor orthosteric site compared to the (E) or mixed‑isomer analog [1]. The commercially available unspecified‑isomer counterpart, CAS 307347‑73‑5, lacks the stereochemically constrained geometry and cannot be assumed to exhibit identical affinity [2].

Dopamine D2 receptor Stereochemistry Phenylpiperazine

LogP-Driven CNS Penetration Prediction: (Z,Z)-Form vs. More Polar Piperazine Imines

The calculated LogP of 4.23 for 5896‑42‑4 places it within the optimal range for passive blood‑brain barrier permeation (LogP 2–5) and distinguishes it from more polar imine analogs such as 4‑bromo‑2‑{(E)-[(4‑phenyl‑1‑piperazinyl)imino]methyl}phenol (predicted LogP ~3.0) [1].

CNS penetration LogP Lipophilicity

Polar Surface Area and Oral Bioavailability Differentiation within the Piperazine Imine Series

The topological polar surface area (tPSA) of 5896‑42‑4 is 18.84 Ų , which is significantly below the commonly accepted threshold of 60–70 Ų for passive oral absorption [1]. In contrast, hydroxyl‑containing analogs such as 4‑bromo‑2‑{(E)-[(4‑phenyl‑1‑piperazinyl)imino]methyl}phenol possess a higher tPSA (≈50–55 Ų, predicted) due to the phenolic –OH group.

PSA Oral bioavailability Drug-likeness

N1-Phenylpiperazine Scaffold Selectivity for D2-like Receptors Over Off-Target Aminergic GPCRs

The 4‑phenylpiperazine moiety present in 5896‑42‑4 has been extensively characterized as a D2/D3‑privileged template, with representative congeneric series exhibiting >100‑fold selectivity for D2 over D4 receptors and minimal affinity for 5‑HT1A and α1‑adrenoceptors [1]. This class‑level selectivity profile is directly attributable to the N1‑phenyl substituent and is not shared by N‑benzyl or N‑pyridyl piperazine imines.

Dopamine receptor selectivity N1-phenylpiperazine Off-target profile

Dopamine Transporter (DAT) Affinity: Preliminary Evidence Supporting DAT Engagement Over Inactive Analogs

Preliminary binding data from the BindingDB for a structurally closely related N‑phenylpiperazine imine (BDBM50250559, CHEMBL4101155) indicates measurable, albeit moderate, affinity for the human dopamine transporter (hDAT) with an IC50 of 4100 nM for inhibition of [3H]‑dopamine re‑uptake [1]. This level of DAT engagement is absent in more polar hydroxymethyl‑piperazine analogs, which show no measurable DAT inhibition at concentrations up to 10 µM [2].

Dopamine transporter DAT Uptake inhibition

Btk Kinase Inhibitory Potential: Patent-Derived Evidence for a Distinct Kinase Activity Profile

Patent US8729072 explicitly claims alkylated piperazine compounds of Formula I, which encompasses the N‑phenylpiperazine imine chemotype of 5896‑42‑4, as inhibitors of Bruton’s tyrosine kinase (Btk) with demonstrated utility in treating immune‑mediated inflammation [1]. In contrast, classical N1‑phenylpiperazine dopamine ligands lacking the α,β‑unsaturated imine functionality are not active against Btk.

Btk kinase Kinase inhibition Alkylated piperazines

Best Research and Industrial Application Scenarios for (Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine (CAS 5896-42-4)


CNS Drug Discovery: Dopamine D2/D3 Receptor Agonist or Antagonist Lead Optimization

The (Z,Z)-stereochemistry and N1-phenylpiperazine core position 5896-42-4 as a stereochemically defined scaffold for structure‑activity relationship (SAR) studies targeting D2‑like receptors. Its predicted CNS LogP and low tPSA support brain penetrance, while class‑level D2/D4 selectivity data enable cleaner pharmacological profiling [1]. Researchers developing biased D2 agonists or D3‑selective ligands can use this compound to explore linker‑geometry effects on receptor activation.

Psychostimulant Abuse Research: Dopamine Transporter (DAT) Probe Development

Based on the micromolar DAT affinity observed for a structurally close congener (IC50 = 4100 nM), 5896‑42‑4 and its analogs serve as starting points for developing DAT‑modulating chemical probes [1]. The scaffold’s ability to simultaneously engage DAT and D2 receptors, distinct from cocaine or benztropine analogs, supports studies of dopamine homeostasis in addiction models.

Kinase Inhibitor Discovery: Btk-Targeted Inflammation and Oncology Programs

Patent US8729072 demonstrates that the N‑phenylpiperazine imine chemotype, including the core structure of 5896‑42‑4, exhibits Btk kinase inhibitory activity [1]. This compound can therefore be utilized as a departure point for medicinal chemistry optimization of Btk inhibitors aimed at autoimmune diseases (e.g., rheumatoid arthritis) and B‑cell malignancies.

Chemical Biology: Stereochemistry-Dependent Pharmacological Tool for Dopaminergic Pathway Deconvolution

Because 5896‑42‑4 is the (Z,Z)-isomer, whereas the commercially common alternative (CAS 307347‑73‑5) is an unspecified isomer, this compound provides a highly controlled chemical probe for experiments designed to resolve the role of olefin geometry in dopamine receptor signaling bias and functional selectivity [1].

Quote Request

Request a Quote for (Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.